

Confirming the Identity of Synthesized 3,5-Dimethylanisole: A Comparative Guide

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Compound of Interest

Compound Name: 3,5-Dimethylanisole

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For researchers, scientists, and professionals in drug development, rigorous confirmation of a synthesized compound's identity is a critical step to ensure the validity of experimental results. This guide provides a comprehensive comparison of analytical techniques to unequivocally identify **3,5-Dimethylanisole** and distinguish it from its structural isomers.

Comparative Analysis of 3,5-Dimethylanisole and Its Isomers

To confirm the identity of synthesized **3,5-Dimethylanisole**, a comparative analysis against its isomers, such as 2,5-Dimethylanisole and 3,4-Dimethylanisole, is essential. These compounds share the same molecular formula ($C_9H_{12}O$) and molecular weight (136.19 g/mol) but differ in the substitution pattern on the benzene ring, leading to distinct spectroscopic signatures.

The following table summarizes the key analytical data for **3,5-Dimethylanisole** and two common isomers.

Analytical Technique	3,5-Dimethylanisole	2,5-Dimethylanisole	3,4-Dimethylanisole
^1H NMR (CDCl_3 , δ in ppm)	6.60 (s, 1H), 6.53 (s, 2H), 3.77 (s, 3H), 2.29 (s, 6H)[1]	~6.9-6.6 (m, 3H), 3.79 (s, 3H), 2.33 (s, 3H), 2.16 (s, 3H)	~7.0-6.7 (m, 3H), 3.80 (s, 3H), 2.23 (s, 3H), 2.20 (s, 3H)
^{13}C NMR (CDCl_3 , δ in ppm)	~159.8, 139.2, 123.5, 114.7, 55.1, 21.4	~157.0, 136.5, 130.4, 120.8, 111.8, 55.4, 21.2, 15.8	~158.1, 137.2, 130.6, 120.2, 111.5, 55.3, 19.9, 19.3
Mass Spec. (m/z)	136 (M^+), 121, 105, 91, 77	136 (M^+), 121, 105, 91, 77	136 (M^+), 121, 105, 91, 77
IR Spectroscopy (cm^{-1})	~2950 (C-H), ~1600 (C=C), ~1200 (C-O)	~2950 (C-H), ~1600 (C=C), ~1200 (C-O)	~2950 (C-H), ~1600 (C=C), ~1200 (C-O)
GC Retention Index	1533 (polar column)	1100.5 (standard non-polar)[1]	1123.6 (standard non-polar)[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - Acquire the spectrum with a spectral width of -2 to 12 ppm.

- Use a pulse angle of 30-45 degrees.
- Set the relaxation delay to 1-2 seconds.
- Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum with a spectral width of 0 to 220 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, as well as to assess its purity.

Protocol:

- Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The molecular ion peak (M^+) should correspond to the molecular weight of **3,5-Dimethylanisole** (136.19 g/mol).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

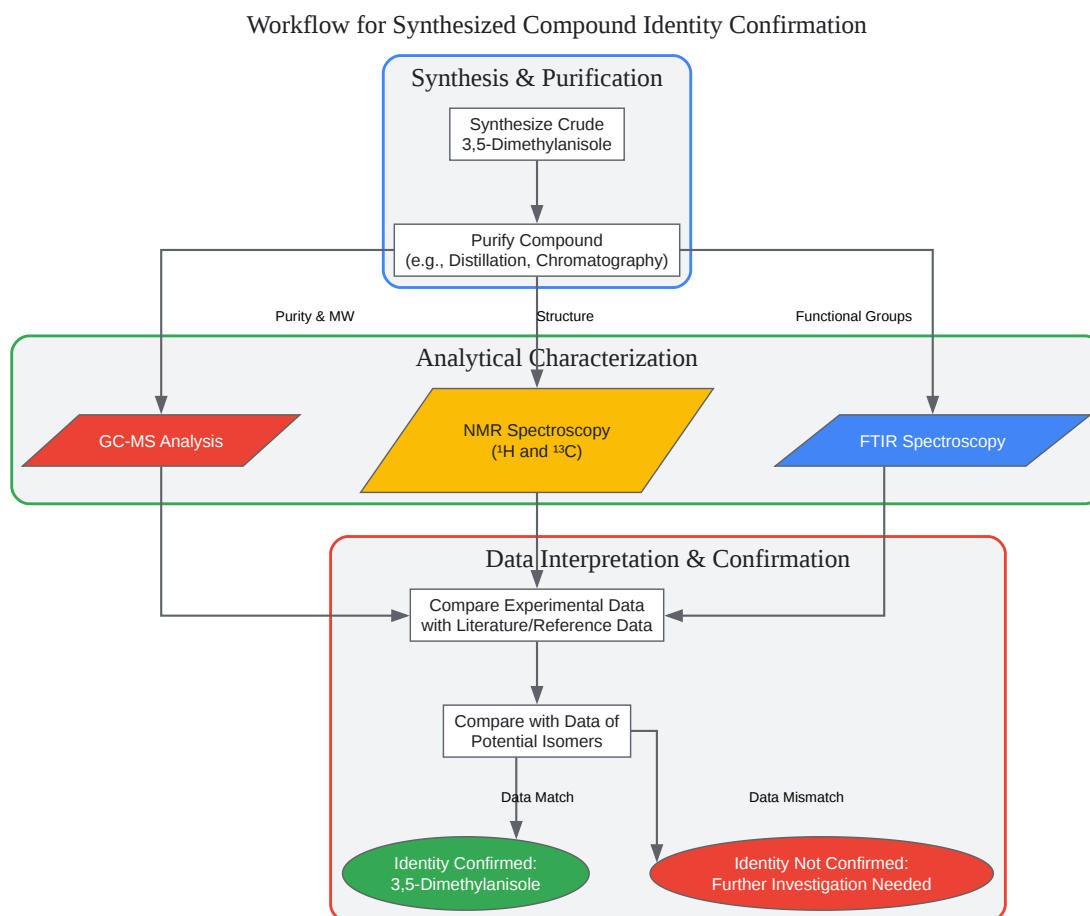
Protocol:

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - Solution: Prepare a dilute solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl_4) and place it in a liquid cell.
- Instrumentation: Use an FTIR spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample holder (or the solvent).
- Record the sample spectrum over the range of 4000 to 400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify characteristic absorption bands corresponding to the functional groups present in **3,5-Dimethylanisole** (e.g., C-H stretches, C=C aromatic stretches, and C-O ether stretches).

Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for confirming the identity of a synthesized compound.



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Caption: A logical workflow for the confirmation of synthesized **3,5-Dimethylanisole**.

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References

- 1. 2,5-Dimethylanisole | C₉H₁₂O | CID 74350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylanisole | C₉H₁₂O | CID 78411 - PubChem [pubchem.ncbi.nlm.nih.gov]
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